molecular formula C21H19FN2O6S B3658140 2-[(5Z)-2,4-dioxo-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide

2-[(5Z)-2,4-dioxo-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide

Cat. No.: B3658140
M. Wt: 446.5 g/mol
InChI Key: LVAMNLMXYAQHCH-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5Z)-2,4-dioxo-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide is a complex organic compound that features a thiazolidine ring, a fluorophenyl group, and a trimethoxybenzylidene moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-2,4-dioxo-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide typically involves the condensation of 2,3,4-trimethoxybenzaldehyde with thiazolidine-2,4-dione under basic conditions to form the intermediate compound. This intermediate is then reacted with 2-fluoroaniline in the presence of acetic anhydride to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-2,4-dioxo-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-[(5Z)-2,4-dioxo-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5Z)-2,4-dioxo-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The trimethoxybenzylidene moiety may enhance the compound’s binding affinity and specificity. Overall, the compound can modulate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4,5-trimethoxybenzylidene)-2-phenyl-2-oxazolin-5-one
  • 3-(3,4,5-trimethoxybenzylidene)-2,4-pentanedione
  • 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol

Uniqueness

Compared to similar compounds, 2-[(5Z)-2,4-dioxo-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its potential as a therapeutic agent by improving its pharmacokinetic properties .

Properties

IUPAC Name

2-[(5Z)-2,4-dioxo-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O6S/c1-28-15-9-8-12(18(29-2)19(15)30-3)10-16-20(26)24(21(27)31-16)11-17(25)23-14-7-5-4-6-13(14)22/h4-10H,11H2,1-3H3,(H,23,25)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAMNLMXYAQHCH-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5Z)-2,4-dioxo-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(5Z)-2,4-dioxo-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide
Reactant of Route 3
2-[(5Z)-2,4-dioxo-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide
Reactant of Route 4
2-[(5Z)-2,4-dioxo-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide
Reactant of Route 5
2-[(5Z)-2,4-dioxo-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide
Reactant of Route 6
2-[(5Z)-2,4-dioxo-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide

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